N-Fmoc-L-Ser(Cyclobutyl)-OH
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Overview
Description
N-Fmoc-L-Ser(Cyclobutyl)-OH is a derivative of serine, an amino acid, where the hydroxyl group of serine is protected by a cyclobutyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-Ser(Cyclobutyl)-OH typically involves the protection of the serine hydroxyl group with a cyclobutyl group, followed by the protection of the amino group with an Fmoc group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-L-Ser(Cyclobutyl)-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the formation of an alcohol.
Scientific Research Applications
N-Fmoc-L-Ser(Cyclobutyl)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Fmoc-L-Ser(Cyclobutyl)-OH exerts its effects involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the cyclobutyl group protects the hydroxyl group. These protective groups can be removed under mild conditions, allowing for the selective formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-Ser(tBu)-OH: Similar to N-Fmoc-L-Ser(Cyclobutyl)-OH but with a tert-butyl group protecting the hydroxyl group.
N-Fmoc-L-Thr(Cyclobutyl)-OH: Similar to this compound but with threonine instead of serine.
Uniqueness
This compound is unique due to the presence of the cyclobutyl group, which provides greater stability and resistance to hydrolysis compared to other protecting groups. This makes it particularly useful in peptide synthesis where stability is crucial.
Properties
Molecular Formula |
C7H13NO3 |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-cyclobutyloxypropanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)4-11-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 |
InChI Key |
IYHHNZMURDQCNV-LURJTMIESA-N |
Isomeric SMILES |
C1CC(C1)OC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(C1)OCC(C(=O)O)N |
Origin of Product |
United States |
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